Quzhaqigan

Arginase inhibition Nitric oxide synthase activation Endothelial function

Quzhaqigan, chemically designated as piceatannol 3'-O-β-D-glucopyranoside (CAS 94356-26-0) , is a stilbene glycoside naturally occurring in Rheum species (Rhubarb) and certain other plants. It is characterized by a trans-stilbene backbone with a glucose moiety conjugated at the 3'-position of the piceatannol core, yielding a molecular formula of C20H22O9 and a molecular weight of 406.40 g/mol.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
Cat. No. B12454358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuzhaqigan
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2
InChIKeyUMGCIIXWEFTPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quzhaqigan (Piceatannol 3'-O-Glucoside): A Stilbene Glycoside Arginase Inhibitor for Endothelial Nitric Oxide Synthase Activation


Quzhaqigan, chemically designated as piceatannol 3'-O-β-D-glucopyranoside (CAS 94356-26-0) [1], is a stilbene glycoside naturally occurring in Rheum species (Rhubarb) and certain other plants [2]. It is characterized by a trans-stilbene backbone with a glucose moiety conjugated at the 3'-position of the piceatannol core, yielding a molecular formula of C20H22O9 and a molecular weight of 406.40 g/mol [1]. The compound functions as an inhibitor of arginase I and arginase II, thereby activating endothelial nitric oxide synthase (eNOS) and enhancing nitric oxide (NO) production in endothelial cells [3]. Quzhaqigan is also referenced under synonyms including Piceatannol 3-glycoside and 3,4,3',5'-Tetrahydroxystilbene-3-glucoside [1].

Why Quzhaqigan Cannot Be Casually Substituted by Other Stilbenoids or Arginase Inhibitors


Generic substitution of Quzhaqigan with the aglycone piceatannol, the structurally related resveratrol, or synthetic arginase inhibitors such as nor-NOHA is scientifically unjustified due to fundamental differences in molecular pharmacology and physicochemical properties. The 3'-O-glucosylation of Quzhaqigan confers enhanced aqueous solubility compared to its aglycone piceatannol , alters metabolic stability via UGT1A9-mediated glucuronidation pathways [1], and modulates target engagement at arginase active sites in a manner distinct from synthetic small-molecule inhibitors [2]. Moreover, Quzhaqigan exhibits dual arginase I/II inhibition with nearly equipotent IC50 values (11.22 µM and 11.06 µM, respectively) , whereas many reference arginase inhibitors display marked isoform selectivity or potency differences that preclude functional equivalence. These distinctions render Quzhaqigan a non-interchangeable tool compound for studies requiring simultaneous inhibition of both arginase isoforms with predictable pharmacokinetic behavior.

Quzhaqigan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Arginase I and II Inhibitory Potency of Quzhaqigan Versus Synthetic Reference Inhibitor nor-NOHA

Quzhaqigan inhibits arginase I and arginase II with IC50 values of 11.22 µM and 11.06 µM, respectively [1]. In contrast, the synthetic arginase inhibitor nor-NOHA (Nω-hydroxy-nor-L-arginine) inhibits arginase I with an IC50 of 1.7 ± 0.2 µM under comparable assay conditions [2]. This approximately 6.6-fold difference in potency establishes Quzhaqigan as a moderate-affinity arginase inhibitor from a natural stilbene glycoside scaffold, distinct from the higher-potency amino acid analog nor-NOHA. The selection between these two compounds depends on experimental requirements: Quzhaqigan offers a natural product scaffold with dual isoform equipotency, whereas nor-NOHA provides enhanced potency but with potential isoform selectivity differences.

Arginase inhibition Nitric oxide synthase activation Endothelial function

Comparative Arginase I Inhibitory Activity: Quzhaqigan Versus Aglycone Piceatannol

Quzhaqigan (piceatannol 3'-O-glucoside) demonstrates arginase I inhibition with an IC50 of 11.22 µM . The aglycone piceatannol is reported as a moderate inhibitor of arginase, though specific IC50 values for piceatannol alone against human arginase I are not uniformly established; structure-activity studies on piceatannol analogues indicate that modifications to the catechol scaffold yield compounds with IC50 values ranging from 76 µM to 89 µM against human arginase I [1]. The 3'-O-glucosylation present in Quzhaqigan thus appears to confer enhanced or retained arginase inhibitory activity compared to the unmodified piceatannol scaffold. This glucosylation also improves aqueous solubility relative to the aglycone, enabling more flexible formulation options for in vitro and in vivo studies .

Arginase inhibition Stilbene glycosides Structure-activity relationship

Lipoxygenase Inhibitory Activity: Quzhaqigan Versus Resveratrol Structural Class

Beyond arginase inhibition, Quzhaqigan demonstrates off-target lipoxygenase (LOX) inhibitory activity with an IC50 of 69 µM, achieving 66% inhibition at 100 µM concentration . This LOX inhibitory profile is distinct from that of resveratrol, the prototypical stilbene, which exhibits LOX inhibition with IC50 values typically in the 10-30 µM range depending on assay conditions and LOX isoform tested (exact comparative data for identical assay systems unavailable). The presence of LOX inhibitory activity at high micromolar concentrations in Quzhaqigan may contribute to its observed protective effects in pulmonary injury models . However, the approximately 6-fold selectivity window favoring arginase inhibition (IC50 ~11 µM) over LOX inhibition (IC50 69 µM) suggests that arginase is the primary pharmacologically relevant target at lower concentrations.

Lipoxygenase inhibition Anti-inflammatory Stilbene glycosides

In Vivo Pharmacokinetic Profile of Quzhaqigan in Beagle Dogs: Quantified Clearance and Half-Life Parameters

Quzhaqigan has been characterized in vivo following intravenous infusion in Beagle dogs, providing quantifiable pharmacokinetic parameters essential for preclinical study design [1]. The compound exhibits a terminal elimination half-life (t1/2) of approximately 52-55 minutes across three dose levels, with area under the curve (AUC0→t) values of 15,358 ± 1,815 µg·min·L⁻¹ (low dose), 52,401 ± 3,315 µg·min·L⁻¹ (medium dose), and 203,419 ± 43,778 µg·min·L⁻¹ (high dose). The plasma concentration range of 1.0-200.0 ng·mL⁻¹ demonstrated excellent linearity (r=0.9998) with intra- and inter-day precision (RSD) below 15% [1]. These pharmacokinetic data establish a foundation for dose selection and sampling schedules in preclinical efficacy studies, differentiating Quzhaqigan from arginase inhibitors lacking established in vivo PK characterization.

Pharmacokinetics In vivo studies Preclinical development

Aqueous Solubility Enhancement of Quzhaqigan Relative to Aglycone Piceatannol

The 3'-O-glucosylation of the piceatannol scaffold in Quzhaqigan confers enhanced aqueous solubility compared to the parent aglycone piceatannol . Quzhaqigan is soluble in DMSO (60 mg/mL, 147.65 mM), pyridine, methanol, and ethanol . The glucose moiety contributes to increased hydrophilicity as reflected by the topological polar surface area (TPSA) of 160.00 Ų and XlogP of 0.70 [1]. In contrast, unmodified piceatannol exhibits lower aqueous solubility due to the absence of the hydrophilic glucoside group . This solubility differential is critical for in vitro assay preparation and in vivo formulation development, as Quzhaqigan can be prepared in aqueous-compatible solvent systems at higher concentrations than its aglycone counterpart.

Solubility Formulation Physicochemical properties

Quzhaqigan Recommended Application Scenarios Based on Quantitative Evidence


Dual Arginase I/II Inhibition in Endothelial Nitric Oxide Synthase Activation Studies

Based on Quzhaqigan's equipotent inhibition of arginase I (IC50 11.22 µM) and arginase II (IC50 11.06 µM) [1], this compound is optimally deployed in experimental systems requiring simultaneous blockade of both arginase isoforms to enhance eNOS-derived NO production. Applications include in vitro studies using HUVECs or other endothelial cell lines to investigate NO-mediated vasodilation, angiogenesis, or endothelial barrier function. The dual inhibition profile distinguishes Quzhaqigan from isoform-selective arginase inhibitors and provides a balanced pharmacological tool for interrogating the arginase-NO synthase axis in cardiovascular and pulmonary research.

Preclinical In Vivo Studies Requiring Established Pharmacokinetic Parameters

Investigators designing in vivo efficacy studies in canine or other preclinical models should prioritize Quzhaqigan due to the availability of validated pharmacokinetic data from Beagle dog studies [2]. The characterized half-life (t1/2 ≈ 52-55 min), AUC dose-proportionality, and established LC-MS/MS quantification methodology enable rational dose selection and sampling schedule design. This PK dataset reduces the experimental burden of de novo PK characterization and supports reproducibility in cardiovascular, cerebrovascular, or pulmonary injury models where arginase inhibition is mechanistically implicated.

Pulmonary Injury and Acute Lung Injury Protection Models

Quzhaqigan is specifically indicated for studies investigating protection against pulmonary injury, based on evidence that it increases pulmonary blood oxygen tension and decreases pulmonary interstitial edema . The combination of arginase inhibition (IC50 ~11 µM) and secondary lipoxygenase inhibition (IC50 69 µM) may contribute synergistically to these protective effects. Researchers studying acute lung injury, ischemia-reperfusion lung injury, or pulmonary endothelial dysfunction should consider Quzhaqigan as a mechanistically defined tool compound with demonstrated in vivo efficacy in pulmonary endpoints.

Formulation Development and In Vivo Dosing Where Aglycone Solubility Is Limiting

For experimental protocols requiring higher compound concentrations in aqueous-compatible vehicles, Quzhaqigan should be selected over the aglycone piceatannol due to its enhanced solubility profile conferred by 3'-O-glucosylation . With DMSO solubility of 60 mg/mL (147.65 mM) and solubility in ethanol and methanol, Quzhaqigan enables flexible formulation strategies including the vendor-recommended in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving 2 mg/mL). This solubility advantage reduces experimental variability associated with compound precipitation and enables higher dosing in preclinical studies.

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